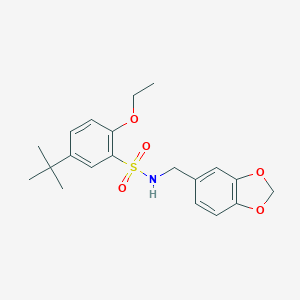

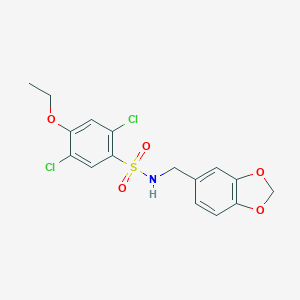

![molecular formula C16H22BrNO5S B288393 Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)

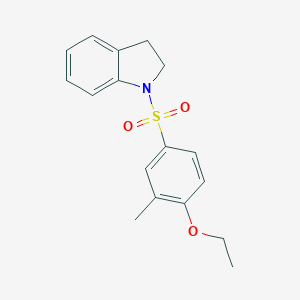

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate, also known as BEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and redox regulation.

Mechanism of Action

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate binds to the active site of PDI and inhibits its enzymatic activity. PDI contains two active sites, a thioredoxin-like domain and a redox-active site. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate selectively binds to the redox-active site of PDI, leading to the accumulation of misfolded proteins and triggering the UPR pathway.

Biochemical and Physiological Effects:

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in cancer cells by activating the UPR pathway. It has also been shown to inhibit viral replication by disrupting the formation of viral disulfide bonds. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-1β.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a potent and selective inhibitor of PDI and has been shown to be effective in several preclinical studies. However, it has some limitations for lab experiments. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a relatively large molecule, which may limit its cellular uptake and distribution. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has a relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the study of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate. One potential application is in the treatment of cancer. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in several types of cancer cells, including breast, lung, and prostate cancer cells. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.

Another potential application is in the treatment of viral infections. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C virus. Further studies are needed to determine the mechanism of action and efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate against viral infections.

In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has potential applications in the treatment of neurodegenerative disorders. PDI has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.

Conclusion:

In conclusion, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a promising compound with potential therapeutic applications in cancer, viral infections, and neurodegenerative disorders. Its selective inhibition of PDI activity makes it a valuable tool for studying the role of PDI in cellular processes. Further studies are needed to determine its efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base. The reaction yields Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate as a white solid with a purity of over 95%. The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is relatively simple and can be performed on a large scale.

Scientific Research Applications

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. PDI is involved in the regulation of several cellular processes, including protein folding, oxidative stress, and apoptosis. Dysregulation of PDI has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections.

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to selectively inhibit PDI activity, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response that regulates protein folding and degradation. Activation of the UPR pathway can induce cell death in cancer cells and has been proposed as a potential therapeutic strategy.

properties

Product Name |

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate |

|---|---|

Molecular Formula |

C16H22BrNO5S |

Molecular Weight |

420.3 g/mol |

IUPAC Name |

ethyl 1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylate |

InChI |

InChI=1S/C16H22BrNO5S/c1-3-22-14-8-7-13(17)10-15(14)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3 |

InChI Key |

VEFLHQIJGITVDB-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

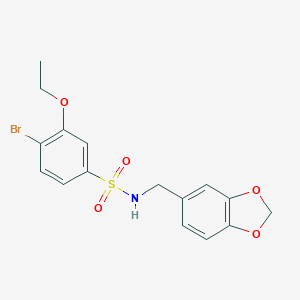

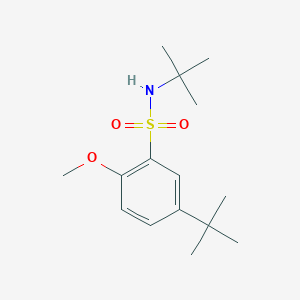

![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)

![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)